UMI-77

Description

Structure

3D Structure

Properties

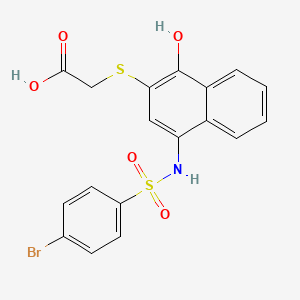

IUPAC Name |

2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO5S2/c19-11-5-7-12(8-6-11)27(24,25)20-15-9-16(26-10-17(21)22)18(23)14-4-2-1-3-13(14)15/h1-9,20,23H,10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGANDSUVKXMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UMI-77: A Deep Dive into its Mechanism of Action as a Selective Mcl-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMI-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a key member of the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] Overexpression of Mcl-1 is a common feature in various human cancers and is associated with tumor progression and resistance to conventional therapies. This compound has emerged as a valuable chemical probe to investigate the therapeutic potential of Mcl-1 inhibition, demonstrating pro-apoptotic activity in a range of cancer cell lines and in vivo tumor models.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action: Targeting the BH3 Binding Groove of Mcl-1

This compound exerts its pro-apoptotic effects by directly binding to the hydrophobic BH3-binding groove of the Mcl-1 protein.[1][2][4] This binding competitively inhibits the interaction between Mcl-1 and pro-apoptotic "BH3-only" proteins, as well as the pro-apoptotic effector proteins Bax and Bak.[1][2] In healthy cells, Mcl-1 sequesters these pro-apoptotic partners, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis. By occupying the BH3 binding groove, this compound effectively displaces Bax and Bak from Mcl-1, liberating them to trigger the intrinsic apoptotic cascade.[1][2]

Quantitative Binding Affinity and Selectivity

The efficacy of this compound as a selective Mcl-1 inhibitor is underscored by its strong binding affinity and its preferential binding to Mcl-1 over other anti-apoptotic Bcl-2 family members. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

| Target Protein | Binding Affinity (Ki) | Selectivity vs. Mcl-1 |

| Mcl-1 | 0.49 µM [1][2] | - |

| A1/Bfl-1 | 5.33 µM[1] | 11-fold |

| Bcl-w | 8.19 µM[1] | 17-fold |

| Bcl-2 | 23.83 µM[1] | >48-fold |

| Bcl-xL | 32.99 µM[1] | >67-fold |

Cellular Effects of this compound

The specific inhibition of Mcl-1 by this compound initiates a cascade of events within cancer cells, ultimately leading to their programmed cell death.

Disruption of Mcl-1/Bax and Mcl-1/Bak Heterodimerization

Co-immunoprecipitation experiments have demonstrated that treatment with this compound effectively blocks the formation of Mcl-1/Bax and Mcl-1/Bak heterodimers in cancer cells.[1][2] This disruption is a direct consequence of this compound binding to the BH3 groove of Mcl-1, preventing its association with the BH3 domains of Bax and Bak.

Induction of the Intrinsic Apoptotic Pathway

The release of Bax and Bak from Mcl-1 sequestration leads to their activation and subsequent oligomerization at the mitochondrial outer membrane.[5][6] This process results in the formation of pores, leading to mitochondrial outer membrane permeabilization (MOMP).[5][7] MOMP allows for the release of pro-apoptotic factors, including cytochrome c and Smac/DIABLO, from the mitochondrial intermembrane space into the cytosol.[2][7]

Released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, the initiator caspase of the intrinsic pathway.[7] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[2][7]

In Vitro Efficacy in Cancer Cell Lines

This compound has demonstrated potent growth-inhibitory and pro-apoptotic effects across a panel of pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Pancreatic Cancer Cell Line | IC50 Value |

| BxPC-3 | 3.4 µM[1][4] |

| Panc-1 | 4.4 µM[1][4] |

| Capan-2 | 5.5 µM[4] |

| MiaPaCa-2 | 12.5 µM[1][4] |

| AsPC-1 | 16.1 µM[1][4] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes described, the following diagrams have been generated using the DOT language.

Figure 1: this compound Signaling Pathway.

Figure 2: Fluorescence Polarization Binding Assay Workflow.

Figure 3: Co-Immunoprecipitation Workflow.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.

Fluorescence Polarization-Based Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for Mcl-1 and other Bcl-2 family proteins.

Materials:

-

Purified recombinant Mcl-1, Bcl-2, Bcl-xL, Bcl-w, and A1/Bfl-1 proteins.

-

Fluorescently labeled BH3 peptide (e.g., FITC-BID BH3).

-

This compound and other test compounds.

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

384-well black, non-binding surface microplates.

-

Fluorescence polarization plate reader.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the purified recombinant protein (e.g., Mcl-1) at a fixed concentration (typically in the low nM range).

-

Add the fluorescently labeled BH3 peptide at a fixed concentration (e.g., 1-2 nM).

-

Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 2-3 hours) to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FITC).

-

Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.

-

Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the disruption of Mcl-1/Bax and Mcl-1/Bak interactions by this compound.

Materials:

-

Cancer cell line (e.g., BxPC-3).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Anti-Mcl-1 antibody for immunoprecipitation.

-

Anti-Bax and anti-Bak antibodies for Western blotting.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

Procedure:

-

Culture cancer cells and treat with this compound or vehicle control for a specified time.

-

Harvest and lyse the cells in cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with control IgG and Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysates with the anti-Mcl-1 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours.

-

Wash the beads several times with wash buffer to remove unbound proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against Bax and Bak to detect co-immunoprecipitated proteins.

Western Blotting for Apoptosis Markers

This method is used to detect the activation of caspases and cleavage of their substrates, such as PARP.

Materials:

-

Treated and untreated cell lysates.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Determine the protein concentration of cell lysates.

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability (WST-8) Assay

This colorimetric assay is used to measure the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell lines.

-

96-well cell culture plates.

-

This compound.

-

WST-8 reagent.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caspase-3 Activity Assay

This assay quantifies the activity of the key executioner caspase, caspase-3.

Materials:

-

Treated and untreated cell lysates.

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).

-

Assay buffer.

-

96-well plate.

-

Microplate reader (spectrophotometer or fluorometer).

Procedure:

-

Prepare cell lysates from treated and untreated cells.

-

In a 96-well plate, add the cell lysate to the assay buffer.

-

Add the caspase-3 substrate to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance (for pNA) or fluorescence at the appropriate wavelength.

-

Quantify the caspase-3 activity relative to the control.

Immunocytochemistry for Bax Activation

This technique is used to visualize the conformational change of Bax associated with its activation.

Materials:

-

Cells grown on coverslips.

-

This compound.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibody specific for the activated conformation of Bax (e.g., 6A7 clone).

-

Fluorophore-conjugated secondary antibody.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

Procedure:

-

Treat cells grown on coverslips with this compound.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific binding with blocking solution.

-

Incubate with the primary antibody against activated Bax.

-

Wash and incubate with the fluorophore-conjugated secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Paraffin-embedded tumor tissue sections or cultured cells.

-

Proteinase K.

-

TdT reaction buffer and enzyme.

-

Biotin-dUTP or BrdUTP.

-

Streptavidin-HRP and DAB substrate or fluorophore-conjugated anti-BrdU antibody.

-

Counterstain (e.g., hematoxylin or DAPI).

-

Light or fluorescence microscope.

Procedure:

-

Deparaffinize and rehydrate tissue sections.

-

Perform antigen retrieval if necessary.

-

Permeabilize the cells/tissue with Proteinase K.

-

Incubate with the TdT reaction mix containing labeled dUTPs.

-

Stop the reaction and wash.

-

For colorimetric detection, incubate with streptavidin-HRP followed by the DAB substrate. For fluorescent detection, incubate with a fluorophore-conjugated antibody.

-

Counterstain the nuclei.

-

Dehydrate and mount the slides.

-

Analyze the slides under a microscope to identify TUNEL-positive (apoptotic) cells.

Conclusion

This compound is a well-characterized, selective inhibitor of Mcl-1 that potently induces apoptosis in cancer cells. Its mechanism of action involves direct binding to the BH3 groove of Mcl-1, leading to the disruption of its interaction with pro-apoptotic proteins Bax and Bak. This liberates Bax and Bak to initiate the intrinsic apoptotic pathway, culminating in caspase activation and cell death. The quantitative data on its binding affinity, selectivity, and cellular efficacy, combined with the detailed experimental protocols provided, offer a comprehensive resource for researchers in the fields of cancer biology and drug discovery. The continued investigation of this compound and other Mcl-1 inhibitors holds significant promise for the development of novel anti-cancer therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

The chemical structure and properties of UMI-77

An In-depth Technical Guide to UMI-77

Introduction

This compound is a synthetic small molecule that has garnered significant interest in cancer research as a selective inhibitor of the Myeloid cell leukemia 1 (Mcl-1) protein.[1][2] Mcl-1 is a key member of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[1] Overexpression of Mcl-1 is a common feature in various human cancers, contributing to tumor survival and resistance to conventional therapies. This compound was developed through structure-based chemical modifications of a lead compound, UMI-59, to improve binding affinity and selectivity for Mcl-1.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a naphthol derivative with the chemical formula C₁₈H₁₄BrNO₅S₂.[3][4] Its structure features a sulfonamide linkage and a thioglycolic acid group attached to a hydroxynaphthalene core.

-

IUPAC Name: 2-[[4-[[(4-bromophenyl)sulfonyl]amino]-1-hydroxy-2-naphthalenyl]thio]-acetic acid[5]

The physicochemical properties of this compound are summarized in the table below. Its limited aqueous solubility necessitates the use of organic solvents for in vitro and in vivo studies.

| Property | Value |

| Appearance | White to off-white crystalline solid[3] |

| Purity | ≥98%[5] |

| Solubility | DMSO: ≥ 28 mg/mL[3] Ethanol: 5 mg/mL[5] Water: Insoluble[6] DMF: 2 mg/mL[5] |

| Storage (Solid) | -20°C for 3 years[3] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[3] |

Mechanism of Action

Selective Inhibition of Mcl-1 and Induction of Apoptosis

The primary mechanism of action of this compound is its selective binding to the hydrophobic BH3-binding groove of the Mcl-1 protein.[1][2] This binding competitively inhibits the interaction between Mcl-1 and pro-apoptotic proteins, specifically Bax and Bak.[1][2] In healthy cells, Mcl-1 sequesters these proteins, preventing them from oligomerizing at the mitochondrial outer membrane.

By disrupting the Mcl-1/Bax and Mcl-1/Bak complexes, this compound liberates Bax and Bak.[1][2] The freed pro-apoptotic proteins then undergo a conformational change, oligomerize, and form pores in the mitochondrial membrane.[1] This permeabilization leads to the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[1][2]

Induction of Mitophagy

Recent studies have uncovered a novel function of this compound in inducing mitophagy, a selective form of autophagy responsible for clearing damaged mitochondria.[7][8] This action is reportedly independent of its apoptosis-inducing effects and occurs at sub-lethal doses.[7] In this pathway, Mcl-1 itself acts as a mitophagy receptor. This compound binding is proposed to enhance the interaction between Mcl-1 and LC3A, a key protein in autophagosome formation, thereby tagging mitochondria for degradation.[7] This mechanism suggests a broader therapeutic potential for this compound in diseases characterized by mitochondrial dysfunction, such as neurodegenerative diseases and renal fibrosis.[7][8]

Off-Target Effects

While highly selective, some research suggests that at commonly used concentrations, this compound may exert off-target effects.[9] One proposed indirect mechanism involves the induction of the pro-apoptotic protein NOXA through the unfolded protein response (UPR) pathway.[9] This suggests that this compound might not exclusively act as a direct Mcl-1 antagonist in all cellular contexts, a factor to consider in experimental design.[9]

Quantitative Biological Data

This compound's efficacy is quantified by its binding affinity for Mcl-1 and its cytotoxic effects on cancer cell lines.

Table 1: Binding Affinity and Selectivity of this compound

This compound demonstrates a high affinity for Mcl-1 with a dissociation constant (Ki) of 490 nM.[1] Its selectivity is evident from the significantly higher Ki values for other anti-apoptotic Bcl-2 family members.

| Protein | Binding Affinity (Ki, µM) |

| Mcl-1 | 0.49 [1][2][5] |

| A1/Bfl-1 | 5.3[5] |

| Bcl-2 | 23.8[5] |

| Bcl-xL | 33.0[5] |

| Bcl-W | 8.2[5] |

Table 2: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) values highlight this compound's potent growth-inhibitory effects on various pancreatic cancer cell lines.[1][6]

| Cell Line | IC₅₀ (µM) |

| BxPC-3 | 3.4[1][6] |

| Panc-1 | 4.4[1][6] |

| Capan-2 | 5.5[6] |

| MiaPaCa-2 | 12.5[1][6] |

| AsPC-1 | 16.1[1][6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity.

Fluorescence Polarization (FP) Binding Assay

This assay quantitatively measures the binding affinity of this compound to Mcl-1 by monitoring the displacement of a fluorescently labeled peptide probe.

-

Objective: To determine the Ki of this compound for Mcl-1 and other Bcl-2 family proteins.

-

Materials:

-

Methodology:

-

Prepare a dilution series of this compound in DMSO.

-

In each well of the assay plate, add 5 µL of the this compound dilution.[6][10]

-

Add 120 µL of the protein/probe complex in assay buffer to each well.[6][10]

-

Incubate the plate at room temperature for 3 hours, protected from light.[6][10]

-

Measure the fluorescence polarization (mP) values at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[6][10]

-

Plot the mP values against the logarithm of this compound concentration.

-

Determine the IC₅₀ value by nonlinear regression fitting of the competition curve. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.[6]

-

References

- 1. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C18H14BrNO5S2 | CID 992586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mitophagy induced by this compound preserves mitochondrial fitness in renal tubular epithelial cells and alleviates renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Confounding off-target effects of BH3 mimetics at commonly used concentrations: MIM1, this compound, and A-1210477 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Mcl-1 inhibitor | TargetMol [targetmol.com]

UMI-77's Function in Inducing Mitophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitophagy, the selective autophagic clearance of mitochondria, is a critical cellular quality control mechanism. Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and renal fibrosis. This guide provides an in-depth technical overview of UMI-77, a small molecule initially developed as a Myeloid cell leukemia-1 (Mcl-1) inhibitor for cancer therapy, which has been identified as a potent and specific inducer of mitophagy. We will explore its unique mechanism of action, which repurposes the anti-apoptotic protein Mcl-1 into a mitophagy receptor, independent of mitochondrial damage. This document details the signaling pathways, quantitative efficacy, and key experimental protocols for studying this compound-induced mitophagy, serving as a comprehensive resource for its application in research and therapeutic development.

Core Mechanism of Action: Repurposing Mcl-1 for Mitophagy

This compound is a BH3-mimetic compound that selectively binds to the BH3-binding groove of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[1][2] While its original design aimed to induce apoptosis in cancer cells by displacing pro-apoptotic proteins like Bak and Bax from Mcl-1, recent studies have uncovered a novel, non-apoptotic function at sub-lethal doses.[3][4][5]

At these lower concentrations, this compound induces mitophagy through a distinct pathway that does not rely on mitochondrial depolarization or damage, a hallmark of canonical pathways like PINK1/Parkin-mediated mitophagy.[6][7] Instead, this compound's binding to Mcl-1 enhances Mcl-1's function as a mitophagy receptor, promoting its direct interaction with Microtubule-associated protein 1A/1B-light chain 3A (LC3A).[3][4][8] LC3A is a key protein in the formation of the autophagosome. This this compound-facilitated Mcl-1-LC3A interaction recruits the nascent autophagosome to the mitochondrion, leading to its engulfment and subsequent lysosomal degradation.

This mechanism is dependent on the core autophagy machinery, as demonstrated in studies where knockout of Autophagy Related 5 (ATG5) prevents this compound-induced degradation of mitochondrial markers.[9] However, it appears to be independent of other known mitophagy receptors like NBR1, TAX1BP1, p62, and NDP52.[9] This discovery identifies Mcl-1 as a druggable mitophagy receptor and this compound as a tool to activate this process selectively.[3][4][8]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from various studies, demonstrating the efficacy of this compound in both in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound in Inducing Mitophagy

| Cell Line | This compound Concentration | Treatment Duration | Key Quantitative Finding | Reference |

|---|---|---|---|---|

| HEK293T, HeLa | 5 µM | 12 hours | No significant change in mitochondrial membrane potential, unlike CCCP which causes damage. | [6] |

| HEK293T | 5 µM | 12 hours | Significant reduction in mitochondrial marker proteins TOM20 and TIM23. | [10] |

| Renal Tubular Epithelial Cells (TECs) | Not specified | Not specified | Effectively and safely induced mitophagy and reduced TGF-β1-induced profibrotic responses. | [11] |

| HeLa | 5 µM | 8 hours | Observed mitochondria engulfed by autophagosomes via transmission electron microscopy. | [6] |

| MEF WT | 5 µM | 4, 8, 12 hours | Time-dependent decrease in mitochondrial marker TIM23. |[9] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease | This compound Dosage & Route | Treatment Duration | Key Outcome | Reference |

|---|---|---|---|---|---|

| APP/PS1 Mouse | Alzheimer's Disease | Not specified | Not specified | Reversed molecular and behavioral phenotypes; reduced Aβ plaques. | [4][8] |

| Unilateral Ureteral Obstruction (UUO) Mouse | Renal Fibrosis | Not specified | Not specified | Ameliorated renal fibrosis, reduced TEC apoptosis and inflammation. | [11] |

| BxPC-3 Xenograft Mouse | Pancreatic Cancer | 60 mg/kg i.v. | Not specified | Inhibited tumor growth. | [2][12] |

| Adult Male Mice | Normal Physiology | Not specified | Chronic | Increased number of newborn neurons in the hippocampal dentate gyrus. | [13] |

| MRL/lpr Mouse | Lupus Nephritis | Not specified | Not specified | Reduced renal infiltration of inflammatory T cells and macrophages. |[14] |

Table 3: Binding Affinity and Cellular Potency of this compound

| Parameter | Target Protein / Cell Line | Value | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | Mcl-1 | 0.49 µM | [2][12] |

| BFL-1/A1 | 5.33 µM | [2] | |

| BCL-W | 8.19 µM | [2] | |

| BCL-2 | 23.83 µM | [2] | |

| BCL-XL | 32.99 µM | [2] | |

| IC50 (Growth Inhibition) | BxPC-3 (Pancreatic Cancer) | 3.4 µM | [15] |

| Panc-1 (Pancreatic Cancer) | 4.4 µM | [15] |

| | MiaPaCa-2 (Pancreatic Cancer) | 12.5 µM |[15] |

Detailed Experimental Protocols

Here we provide methodologies for key experiments used to characterize this compound's function in mitophagy.

Mitophagy Flux Assay using mt-Keima

This is a robust method to quantify mitophagy flux in live cells.[16]

-

Principle: The mt-Keima is a pH-sensitive, mitochondria-targeted fluorescent protein. It emits green fluorescence in the neutral pH of the mitochondrial matrix and shifts to red fluorescence upon delivery to the acidic environment of the lysosome. The ratio of red-to-green fluorescence provides a quantitative measure of mitophagy.[16]

-

Methodology:

-

Cell Line Preparation: Stably or transiently transfect cells (e.g., HEK293T, HeLa) with a plasmid encoding mt-Keima.

-

Treatment: Plate the mt-Keima expressing cells and treat with this compound (e.g., 5 µM) for the desired time course (e.g., 4, 6, 12 hours). Include a vehicle control (DMSO) and a positive control (e.g., 10 µM CCCP).

-

Imaging: Visualize cells using a fluorescence microscope or a high-content imaging system. Capture images in both green (excitation ~440 nm) and red (excitation ~586 nm) channels.

-

Quantification: Analyze the images to determine the ratio of red fluorescent puncta (mitolysosomes) to the total green mitochondrial network area per cell. Alternatively, use flow cytometry to measure the shift in the red/green fluorescence ratio across the cell population. An increase in the red/green ratio indicates an increase in mitophagy flux.[16]

-

Western Blotting for Mitochondrial Protein Degradation

This biochemical assay assesses the reduction of mitochondrial protein levels as a proxy for mitochondrial clearance.

-

Principle: When mitophagy is induced, entire mitochondria are degraded, leading to a decrease in the total cellular levels of mitochondrial proteins.

-

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HeLa, MEFs) and treat with this compound (e.g., 5 µM) for a time course (e.g., 0, 4, 8, 12 hours). To confirm lysosomal degradation, a lysosomal inhibitor like Bafilomycin A1 (Baf-A1) can be co-administered in the final hours of treatment.

-

Cell Lysis: Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against mitochondrial outer (e.g., TOM20) or inner (e.g., TIM23, COX II) membrane proteins.[6][13] Also, probe for LC3 to observe the conversion from LC3-I to LC3-II, an indicator of autophagosome formation.[13] Use an antibody against a cytosolic housekeeping protein (e.g., GAPDH, Tubulin) as a loading control.

-

Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensities using densitometry software. A decrease in the mitochondrial protein/housekeeping protein ratio indicates mitophagy. A rescue of this decrease in the presence of Baf-A1 confirms the degradation is lysosome-dependent.

-

Transmission Electron Microscopy (TEM)

TEM provides direct ultrastructural evidence of mitophagosome formation.

-

Principle: This high-resolution imaging technique allows for the direct visualization of mitochondria being engulfed by double-membraned autophagosomes.

-

Methodology:

-

Sample Preparation: Treat cells (e.g., HeLa) with this compound (e.g., 5 µM for 8 hours) or vehicle.

-

Fixation: Fix the cells with a solution containing glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., sodium cacodylate).

-

Post-fixation and Staining: Post-fix with osmium tetroxide, followed by staining with uranyl acetate to enhance contrast.

-

Dehydration and Embedding: Dehydrate the samples through a graded ethanol series and embed them in an epoxy resin.

-

Sectioning and Imaging: Cut ultrathin sections (60-90 nm) using an ultramicrotome, place them on copper grids, and image them with a transmission electron microscope. Look for characteristic double-membraned structures (autophagosomes) containing partially degraded mitochondria.

-

Experimental & Logical Workflows

The following diagram illustrates a typical workflow for investigating the effects of this compound.

Conclusion and Future Directions

This compound represents a significant pharmacological tool for the study and potential treatment of diseases associated with mitochondrial dysfunction. Its unique ability to induce mitophagy by targeting Mcl-1, without inflicting prior mitochondrial damage, distinguishes it from many other known mitophagy inducers.[6][8] This mechanism provides a safer and more targeted approach to clearing dysfunctional mitochondria.

The data presented in this guide demonstrate this compound's efficacy in cellular and animal models of neurodegeneration, renal fibrosis, and lupus nephritis, highlighting its broad therapeutic potential.[8][11][14] For researchers, this compound serves as a specific probe to investigate the novel Mcl-1-mediated mitophagy pathway and its role in cellular homeostasis. For drug development professionals, this compound and its derivatives offer a promising starting point for creating a new class of therapeutics aimed at restoring mitochondrial quality control in a range of human diseases. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological targeting of MCL-1 promotes mitophagy and improves disease pathologies in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cellular mitophagy: Mechanism, roles in diseases and small molecule pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mitophagy induced by this compound preserves mitochondrial fitness in renal tubular epithelial cells and alleviates renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Role of UMI-77 in DNA Damage Repair Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMI-77 is a small molecule inhibitor that selectively targets the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family, which plays a pivotal role in regulating the intrinsic pathway of apoptosis. Overexpression of Mcl-1 is a common feature in a variety of human cancers and is associated with resistance to conventional chemotherapies and targeted agents.[3] While the primary mechanism of action of this compound is the induction of apoptosis through the liberation of pro-apoptotic proteins Bak and Bax from Mcl-1 sequestration, emerging evidence highlights a crucial, non-canonical role for Mcl-1 in the DNA damage response (DDR). Consequently, inhibition of Mcl-1 by this compound not only triggers programmed cell death but also modulates the cellular machinery responsible for repairing damaged DNA, presenting a promising strategy to enhance the efficacy of DNA-damaging cancer therapies.

This technical guide provides an in-depth exploration of the role of this compound in DNA damage repair pathways, consolidating current scientific understanding, quantitative data, and key experimental methodologies.

This compound: A Selective Mcl-1 Inhibitor

This compound was developed as a selective inhibitor of Mcl-1, binding to its BH3-binding groove with a high affinity. This interaction competitively disrupts the binding of pro-apoptotic proteins, such as Bak and Bim, to Mcl-1, thereby unleashing their apoptotic potential.

Quantitative Data on this compound

The efficacy and selectivity of this compound have been quantified in various preclinical studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell Lines/System | Reference |

| Ki for Mcl-1 | 490 nM | Cell-free assay | [1][2] |

| IC50 | 3.4 µM | BxPC-3 (Pancreatic) | [1][2] |

| 4.4 µM | Panc-1 (Pancreatic) | [1][2] | |

| 5.5 µM | Capan-2 (Pancreatic) | [1][2] | |

| 12.5 µM | MiaPaCa-2 (Pancreatic) | [1][2] | |

| 16.1 µM | AsPC-1 (Pancreatic) | [1][2] |

Table 1: Binding Affinity and In Vitro Efficacy of this compound.

The Dual Role of Mcl-1: Apoptosis and DNA Damage Repair

Mcl-1's function extends beyond the regulation of apoptosis. It is increasingly recognized as a critical component of the DNA damage response network. Mcl-1 has been shown to localize to sites of DNA damage and interact with key DNA repair proteins, influencing the choice and efficiency of repair pathways.

Mcl-1 in Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Cells primarily utilize two major pathways for their repair: the high-fidelity Homologous Recombination (HR) and the more error-prone Non-Homologous End Joining (NHEJ). Mcl-1 appears to play a crucial role in the balance between these two pathways.

Recent studies have shown that Mcl-1 directly interacts with the Ku70/Ku80 heterodimer, a key component of the NHEJ pathway.[4] This interaction, mediated by the BH1 and BH3 domains of Mcl-1, is proposed to inhibit NHEJ. Conversely, depletion of Mcl-1 has been demonstrated to impair HR-mediated repair of DSBs.[5] Mcl-1 depletion leads to a decrease in the formation of RAD51 foci, a critical step in HR, and sensitizes cells to agents that cause replication stress.[4]

This dual regulatory role suggests that Mcl-1 promotes the more faithful HR pathway over the error-prone NHEJ, thereby contributing to the maintenance of genomic integrity.

This compound's Impact on DNA Damage Repair Pathways

By inhibiting Mcl-1, this compound is poised to significantly impact the cellular response to DNA damage. Based on the known functions of Mcl-1, the following effects can be anticipated:

-

Impairment of Homologous Recombination: Inhibition of Mcl-1 by this compound is expected to mimic the effects of Mcl-1 depletion, leading to a reduction in HR efficiency. This would manifest as a decrease in the formation of RAD51 foci at sites of DNA damage.

-

Modulation of Non-Homologous End Joining: By disrupting the Mcl-1-Ku70/80 interaction, this compound may lead to a derepression of the NHEJ pathway.

-

Sensitization to DNA Damaging Agents: The impairment of HR, a critical pathway for repairing complex DNA lesions, renders cells more susceptible to DNA damaging agents. Indeed, this compound has been shown to produce significant radiosensitization in pancreatic cancer cells.[1] This suggests that in the presence of this compound, radiation-induced DNA damage is less efficiently repaired, leading to enhanced cell death.

While direct studies on this compound's effect on DNA repair markers are still emerging, studies with other potent Mcl-1 inhibitors support this hypothesis. For instance, the Mcl-1 inhibitor S63845 has been shown to induce the formation of γ-H2AX foci, a marker of DNA double-strand breaks, in an Mcl-1 dependent manner.[5] Another Mcl-1 inhibitor, MI-223, has been demonstrated to block Mcl-1-mediated HR and synergize with PARP inhibitors, which are particularly effective in HR-deficient cells.[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the role of this compound in DNA damage repair.

Fluorescence Polarization (FP)-Based Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for Mcl-1.

Materials:

-

Recombinant Mcl-1 protein

-

Fluorescently labeled BH3 peptide (e.g., FAM-BID)

-

This compound

-

Assay buffer (100 mM potassium phosphate, pH 7.5; 100 µg/ml bovine gamma globulin; 0.02% sodium azide)

-

DMSO

-

Microfluor 2 Black 96-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of the Mcl-1 protein and the fluorescently labeled BH3 peptide in the assay buffer. The final concentrations should be optimized based on the Kd of the interaction (e.g., 90 nM Mcl-1 and 2 nM FAM-BID).[1]

-

Prepare serial dilutions of this compound in DMSO.

-

Add 5 µL of the this compound dilutions to the wells of the 96-well plate.

-

Add 120 µL of the protein/probe complex to each well.

-

Incubate the plate at room temperature for 3 hours, protected from light.

-

Measure the fluorescence polarization (mP) values using a plate reader with excitation at 485 nm and emission at 530 nm.[1]

-

Plot the mP values against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound and/or a DNA damaging agent.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

DNA damaging agent (e.g., cisplatin, etoposide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, the DNA damaging agent, or a combination of both. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Immunofluorescence Staining for γ-H2AX and RAD51 Foci

This method is used to visualize and quantify DNA double-strand breaks (γ-H2AX foci) and the recruitment of the HR protein RAD51 to these sites.

Materials:

-

Cells grown on coverslips

-

This compound

-

DNA damaging agent (e.g., ionizing radiation)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-γ-H2AX (Ser139) and anti-RAD51

-

Fluorescently-labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with this compound for a specified time before inducing DNA damage (e.g., exposure to ionizing radiation).

-

At various time points after DNA damage induction, fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the cells with primary antibodies against γ-H2AX and RAD51 (diluted in blocking solution) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the number of foci per nucleus using image analysis software.

Conclusion

This compound, a selective Mcl-1 inhibitor, holds significant promise not only as a direct inducer of apoptosis in cancer cells but also as a modulator of the DNA damage response. By targeting Mcl-1, this compound is poised to disrupt the intricate balance between homologous recombination and non-homologous end joining, thereby impairing the cell's ability to faithfully repair DNA double-strand breaks. This dual mechanism of action provides a strong rationale for combining this compound with DNA-damaging therapies such as radiotherapy and certain chemotherapeutic agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination strategy and to identify predictive biomarkers for patient stratification. The experimental protocols provided in this guide offer a framework for researchers to further explore the multifaceted role of this compound in the complex interplay between apoptosis and DNA damage repair.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]

- 6. Combined inhibition of Rad51 and Wee1 enhances cell killing in HNSCC through induction of apoptosis associated with excessive DNA damage and replication stress - PMC [pmc.ncbi.nlm.nih.gov]

The Mcl-1 Inhibitor UMI-77: A Comprehensive Analysis of its Anti-Pancreatic Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the small molecule inhibitor UMI-77 and its effects on pancreatic cancer cells. This compound has emerged as a promising agent in preclinical studies due to its selective inhibition of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a key survival factor in various malignancies, including pancreatic cancer. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a thorough understanding of this compound's mechanism of action and therapeutic potential.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data reported for this compound in the context of pancreatic cancer research.

Table 1: Binding Affinity and Protein Interaction Inhibition

| Parameter | Value | Description |

| Ki for Mcl-1 | 490 nmol/L | The equilibrium dissociation constant, indicating high binding affinity of this compound to the BH3-binding groove of Mcl-1.[1][2][3][4] |

| IC50 for Mcl-1/Bax Interaction | 1.43 µmol/L | The concentration of this compound required to inhibit 50% of the binding between Mcl-1 and the pro-apoptotic protein Bax.[3][4] |

Table 2: In Vitro Cell Growth Inhibition (IC50 Values)

| Pancreatic Cancer Cell Line | IC50 Value |

| BxPC-3 | 3.4 µM |

| Panc-1 | 4.4 µM |

| Capan-2 | 5.5 µM |

| MiaPaCa-2 | 12.5 µM |

| AsPC-1 | 16.1 µM |

| Data represents the concentration of this compound required to inhibit the growth of various pancreatic cancer cell lines by 50% after a 4-day treatment.[2][3][5] |

Table 3: Induction of Apoptosis in Panc-1 Cells

| This compound Concentration | Treatment Duration | Percentage of Early Apoptotic Cells |

| 5 µM | 24 hours | 15% |

| 10 µM | 24 hours | 21% |

| 5 µM | 48 hours | 21% |

| 10 µM | 48 hours | 49% |

| Data from flow cytometry analysis using Annexin V and propidium iodide double staining.[2] |

Table 4: In Vivo Efficacy

| Parameter | Value/Observation |

| Animal Model | BxPC-3 xenograft mouse model |

| Dosage | 60 mg/kg (intravenous) |

| Effect | Significant inhibition of tumor growth |

| Molecular Changes in Tumor | Enhancement of pro-apoptotic markers and a significant decrease in survivin |

| In vivo studies demonstrate the potent anti-tumor activity of this compound.[1][2][5] |

Key Experimental Protocols

This section outlines the methodologies employed in the characterization of this compound's effects on pancreatic cancer cells.

Cell Culture and Maintenance

Human pancreatic cancer cell lines, including AsPC-1, BxPC-3, Capan-2, Panc-1, and MiaPaCa-2, were utilized. AsPC-1, BxPC-3, and Capan-2 cells were cultured in RPMI-1640 medium, while Panc-1 and MiaPaCa-2 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM). All media were supplemented with 10% Fetal Bovine Serum (FBS).[5]

Cell Growth Inhibition Assay

The cytotoxic effects of this compound were quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or WST-8 assay.[5][6]

-

Cells were seeded in 96-well plates at a density of 1,000 to 5,000 cells per well and allowed to adhere overnight.

-

The culture medium was then replaced with fresh medium containing increasing concentrations of this compound.

-

Following a 4-day incubation period, the MTT or WST-8 reagent was added to each well.

-

After a specified incubation time, the absorbance was measured using a microplate reader to determine cell viability.

-

IC50 values were calculated by nonlinear regression analysis.

Apoptosis Detection by Flow Cytometry

The induction of apoptosis was assessed using Annexin V and propidium iodide (PI) double staining followed by flow cytometry analysis.[2]

-

Pancreatic cancer cells were treated with various concentrations of this compound for different time points.

-

After treatment, both adherent and floating cells were collected and washed with cold phosphate-buffered saline (PBS).

-

Cells were then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

The stained cells were analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Co-immunoprecipitation and Western Blotting

To investigate the disruption of protein-protein interactions, co-immunoprecipitation and Western blotting were performed.[1][2][7]

-

BxPC-3 cells were treated with this compound for 48 hours.

-

Cell lysates were prepared, and the Mcl-1 protein was immunoprecipitated using an anti-Mcl-1 antibody.

-

The immunoprecipitated protein complexes were then subjected to SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was immunoblotted with antibodies against Bak or Bax to detect the levels of these proteins interacting with Mcl-1.

-

Input lysates were also analyzed to confirm the total levels of Mcl-1, Bak, and Bax.

In Vivo Xenograft Model

The anti-tumor efficacy of this compound in vivo was evaluated using a BxPC-3 xenograft model.[1][2][4]

-

BxPC-3 pancreatic cancer cells were subcutaneously injected into immunodeficient mice.

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

The treatment group received intravenous injections of this compound (e.g., 60 mg/kg).

-

Tumor growth was monitored regularly, and at the end of the study, tumors were excised for further analysis, including Western blotting for apoptotic markers.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflow for its characterization.

Caption: this compound's mechanism of action in inducing apoptosis in pancreatic cancer cells.

Caption: Experimental workflow for the preclinical evaluation of this compound.

References

- 1. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Experimental treatment of pancreatic cancer with two novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for U.S. Patent 1,000,000

Topic: UMI-77 In Vitro Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that are crucial regulators of the intrinsic apoptotic pathway.[3] Overexpression of Mcl-1 is a common feature in various human cancers, contributing to tumor survival and resistance to conventional therapies. This compound binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins such as Bax and Bak.[4][5] This action unleashes the pro-apoptotic activity of Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[4][5] Recent studies have also implicated this compound in the induction of mitophagy, a cellular process for the removal of damaged mitochondria.[6][7] These application notes provide detailed protocols for the in vitro evaluation of this compound's biological activity.

Quantitative Data Summary

Binding Affinity and Selectivity

This compound exhibits a high binding affinity for Mcl-1, with significantly lower affinity for other anti-apoptotic Bcl-2 family members, highlighting its selectivity.[2][8]

| Protein | Binding Affinity (Kᵢ) |

| Mcl-1 | 490 nM[1][2][5] |

| Bfl-1/A1 | 5.33 µM[8] |

| Bcl-w | 8.19 µM[8] |

| Bcl-2 | 23.83 µM[8] |

| Bcl-xL | 32.99 µM[8] |

Cellular Potency

The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined in various cancer cell lines, demonstrating its anti-proliferative activity.

| Cell Line | Cancer Type | IC₅₀ Value |

| BxPC-3 | Pancreatic Cancer | 3.4 µM[1][9] |

| Panc-1 | Pancreatic Cancer | 4.4 µM[1][9] |

| Capan-2 | Pancreatic Cancer | 5.5 µM[1] |

| MiaPaCa-2 | Pancreatic Cancer | 12.5 µM[1][9] |

| AsPC-1 | Pancreatic Cancer | 16.1 µM[1][9] |

Signaling Pathway and Experimental Workflow

Caption: this compound Signaling Pathway.

Caption: General In Vitro Experimental Workflow for this compound.

Experimental Protocols

Cell Viability Assay (WST-8)

This protocol measures cell viability by assessing the metabolic activity of cells. Dehydrogenase enzymes in viable cells reduce the water-soluble tetrazolium salt WST-8 to a colored formazan product.

Materials:

-

Cancer cell lines of interest (e.g., BxPC-3, Panc-1)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well clear-bottom cell culture plates

-

WST-8 assay reagent (e.g., Cell Counting Kit-8)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of WST-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from wells with medium only. Plot the results to determine the IC₅₀ value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

-

Cells treated with this compound and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound at the desired concentrations for the appropriate time.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS, centrifuging after each wash.[5]

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]

-

Add 400 µL of 1X Binding Buffer to each tube.[4]

-

Analyze the samples by flow cytometry within one hour.

-

Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained cells.

-

Quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V-/PI-): Viable cells

-

Lower-Right (Annexin V+/PI-): Early apoptotic cells

-

Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V-/PI+): Necrotic cells

-

Co-Immunoprecipitation (Co-IP) for Mcl-1 Interaction

This protocol is used to demonstrate that this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bax and Bak.

Materials:

-

Cells treated with this compound and control cells

-

IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, with protease and phosphatase inhibitors)

-

Primary antibody for immunoprecipitation (e.g., anti-Mcl-1)

-

Control IgG antibody (from the same species as the primary antibody)

-

Protein A/G agarose or magnetic beads

-

Wash Buffer (similar to IP Lysis Buffer)

-

SDS-PAGE sample buffer

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells in ice-cold IP Lysis Buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Incubate 500-1000 µg of protein lysate with the anti-Mcl-1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

-

Pellet the beads by centrifugation and wash them 3-5 times with cold Wash Buffer.

-

After the final wash, aspirate the supernatant and resuspend the beads in SDS-PAGE sample buffer.

-

Boil the samples for 5-10 minutes to elute the proteins.

-

Analyze the eluted proteins by Western blotting using antibodies against Bax and Bak. A decrease in the amount of co-immunoprecipitated Bax or Bak in this compound-treated samples indicates disruption of the interaction.

Western Blotting for Apoptosis Markers

This protocol detects changes in the expression and cleavage of key proteins involved in the apoptotic pathway following this compound treatment.

Materials:

-

Cells treated with this compound and control cells

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Recommended Primary Antibodies:

| Target Protein | Expected Size(s) | Typical Dilution |

| Mcl-1 | ~40 kDa | 1:1000 |

| Bax | ~21 kDa | 1:1000 |

| Bak | ~23 kDa | 1:1000 |

| Cytochrome c | ~15 kDa | 1:1000 |

| Caspase-3 | Pro: ~32 kDa, Cleaved: ~17/19 kDa | 1:1000 |

| Cleaved Caspase-3 | ~17/19 kDa | 1:1000 |

| PARP | Full-length: ~116 kDa, Cleaved: ~89 kDa | 1:1000 |

| GAPDH or β-Actin | ~37 kDa or ~42 kDa | 1:5000 |

Procedure:

-

Lyse cells in RIPA buffer and quantify protein concentration.

-

Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities, normalizing to a loading control like GAPDH or β-Actin. Look for an increase in cleaved Caspase-3 and cleaved PARP, and potentially the release of cytochrome c into the cytoplasm (requires subcellular fractionation).

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Co‐immunoprecipitation‐based identification of putative BAX INHIBITOR‐1‐interacting proteins involved in cell death regulation and plant–powdery mildew interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bosterbio.com [bosterbio.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]

- 7. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 8. abcam.com [abcam.com]

- 9. mimetas.com [mimetas.com]

Application Notes and Protocols for UMI-77 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of UMI-77, a selective Mcl-1 inhibitor, in various mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound is a small molecule inhibitor that selectively binds to the BH3-binding groove of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1) with a Ki of 490 nM.[1][2][3] This binding disrupts the interaction between Mcl-1 and pro-apoptotic proteins such as Bax and Bak.[1][3][4] The release of Bax and Bak leads to the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release from the mitochondria and subsequent activation of caspase-3.[1][3] In addition to its role in apoptosis, this compound has also been shown to induce mitophagy, a process of selective removal of damaged mitochondria, by targeting Mcl-1.[5][6]

Data Presentation

Table 1: In Vivo Dosage and Administration of this compound in Mouse Models

| Mouse Model | Cancer/Disease Type | Administration Route | Dosage | Dosing Schedule | Vehicle | Reference |

| BxPC-3 Xenograft | Pancreatic Cancer | Intravenous (i.v.) | 60 mg/kg | 5 consecutive days/week for 2 weeks | DMSO, PEG300, ddH2O | [2][7] |

| BxPC-3 Xenograft | Pancreatic Cancer | Intravenous (i.v.) | 80 mg/kg | 2 cycles, 5 days/week | Not Specified | [1][7] |

| Ligature-induced Periodontitis | Periodontitis | Local injection | 1 mg/kg or 2 mg/kg | Not Specified | Not Specified | [6] |

| Ligature-induced Periodontitis | Periodontitis | Intraperitoneal (i.p.) | 2 mg/kg | Not Specified | Not Specified | [6] |

Table 2: In Vitro IC50 Values of this compound in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) |

| BxPC-3 | 3.4[1] |

| Panc-1 | 4.4[1] |

| MiaPaCa-2 | 12.5[1] |

| AsPC-1 | 16.1[1] |

| Capan-2 | 5.5[2] |

Experimental Protocols

Protocol 1: Evaluation of this compound Antitumor Activity in a Pancreatic Cancer Xenograft Mouse Model

1. Cell Culture:

-

Culture BxPC-3 human pancreatic cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells during the logarithmic growth phase for tumor implantation.

2. Animal Model:

-

Use female ICR-SCID (severe combined immunodeficient) mice, 6-8 weeks old.

-

Acclimatize the animals for at least one week before the experiment.

3. Tumor Implantation:

-

Resuspend harvested BxPC-3 cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

4. This compound Preparation and Administration:

-

Prepare the vehicle by mixing DMSO, PEG300, and ddH2O. A suggested formulation is to dissolve the this compound in DMSO first, then add PEG300, and finally ddH2O to the desired concentration.[2]

-

Prepare a stock solution of this compound in the vehicle.

-

When tumors reach a palpable size (e.g., ~60 mm³), randomize the mice into treatment and control groups.

-

Administer this compound intravenously (via tail vein injection) at a dose of 60 mg/kg daily for 5 consecutive days, followed by a 2-day rest, for a total of 2 weeks.[7]

-

Administer an equivalent volume of the vehicle to the control group following the same schedule.

5. Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity.

-

At the end of the treatment period, euthanize the mice and excise the tumors for further analysis.

6. Tumor Analysis:

-

Western Blot: Analyze tumor lysates to assess the levels of Mcl-1, Bax, Bak, cleaved caspase-3, and survivin.[1][3]

-

Immunohistochemistry (IHC): Perform IHC on tumor sections to detect markers of apoptosis (e.g., TUNEL assay) and proliferation (e.g., Ki-67).[1]

Mandatory Visualization

Caption: this compound induced apoptotic signaling pathway.

Caption: Pancreatic cancer xenograft experimental workflow.

References

- 1. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound targets MCL-1 to activate mitophagy and ameliorate periodontitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Western Blot Analysis of Mcl-1 Inhibition by UMI-77

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for the characterization of Myeloid Cell Leukemia-1 (Mcl-1) inhibition by the small molecule inhibitor, UMI-77. This document includes detailed experimental protocols, data presentation tables, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Mcl-1, an anti-apoptotic member of the Bcl-2 family, is a critical regulator of cell survival and is frequently overexpressed in various cancers, contributing to therapeutic resistance.[1] this compound is a selective small molecule inhibitor that binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bax and Bak, thereby inducing apoptosis.[2][3] Western blotting is an essential technique to elucidate the molecular mechanisms of this compound's action by quantifying the changes in protein expression levels within the apoptotic signaling cascade.

Mechanism of Action of this compound

This compound functions by competitively binding to the BH3-binding groove of Mcl-1, thereby preventing Mcl-1 from sequestering pro-apoptotic proteins such as Bax and Bak.[2][4] This disruption leads to the activation of Bax and Bak, subsequent mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of the caspase cascade, ultimately resulting in apoptosis.[2][5]

Quantitative Data Summary

The following tables summarize the binding affinity and cellular potency of this compound from various studies.

Table 1: Binding Affinity of this compound for Bcl-2 Family Proteins

| Protein | Binding Affinity (Ki) |

| Mcl-1 | 490 nM[2][3] |

| Bfl-1/A1 | 5.33 µM[4] |

| Bcl-w | 8.19 µM[4] |

| Bcl-2 | 23.83 µM[4] |

| Bcl-xL | 32.99 µM[4] |

Table 2: IC50 Values of this compound in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) for Cell Growth Inhibition |

| BxPC-3 | 3.4[3] |

| Panc-1 | 4.4[3] |

| Capan-2 | 5.5[3] |

| MiaPaCa-2 | 12.5[3] |

| AsPC-1 | 16.1[3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Mcl-1 signaling pathway in apoptosis and the experimental workflow for Western blot analysis of this compound's effects.

Caption: Mcl-1 Signaling Pathway and this compound Inhibition.

Caption: Western Blot Experimental Workflow.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Culture human pancreatic cancer cell lines (e.g., BxPC-3, Panc-1) or other relevant cell lines in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]

-

Seeding: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to the desired final concentrations (e.g., 0, 1, 5, 10 µM). Treat cells for a specified duration (e.g., 24, 48 hours).[6][7]

Protein Extraction

-

Harvesting: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Centrifugation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant containing the total protein and store it at -80°C.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalization: Normalize the protein concentrations of all samples to ensure equal loading for SDS-PAGE.

Western Blotting

-

Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 3.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

Table 3: Recommended Primary Antibodies for Western Blot Analysis

| Target Protein | Function in Apoptosis | Expected Change with this compound | Supplier Example (Cat#) |

| Mcl-1 | Anti-apoptotic | No significant change in total level | Cell Signaling Technology (#5453) |

| Cleaved PARP | Apoptosis marker | Increase[6][7] | Cell Signaling Technology (#5625) |

| Cleaved Caspase-3 | Executioner caspase | Increase[5][6] | Cell Signaling Technology (#9664) |

| Bax | Pro-apoptotic | No significant change in total level | Cell Signaling Technology (#2772) |

| Bak | Pro-apoptotic | No significant change in total level | Cell Signaling Technology (#12105) |

| Cytochrome c (cytosolic fraction) | Apoptosome formation | Increase[2][5] | Abcam (ab133504) |

| Survivin | Inhibitor of apoptosis | Decrease[2][5] | Cell Signaling Technology (#2808) |

| GAPDH / β-actin | Loading control | No change | Cell Signaling Technology (#5174 / #4970) |

Note: Antibody dilutions should be optimized according to the manufacturer's recommendations and experimental conditions.

Expected Results

Treatment with this compound is expected to induce a dose- and time-dependent increase in the levels of cleaved PARP and cleaved caspase-3, indicating the activation of apoptosis.[5][6][7] While total Mcl-1, Bax, and Bak levels may not significantly change, co-immunoprecipitation experiments can be performed to demonstrate the disruption of Mcl-1/Bax and Mcl-1/Bak interactions.[2][5] A decrease in the anti-apoptotic protein survivin may also be observed.[2][5] Analysis of subcellular fractions should reveal an increase in cytosolic cytochrome c.[5][7] These results, when quantified and compared to untreated controls, provide robust evidence for the on-target activity of this compound in inducing apoptosis through Mcl-1 inhibition.

References

- 1. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]